molecular formula C9H14N2 B1288760 3-(3-Aminopropyl)aniline CAS No. 332363-16-3

3-(3-Aminopropyl)aniline

Cat. No.: B1288760
CAS No.: 332363-16-3
M. Wt: 150.22 g/mol
InChI Key: LPCINXWHNYBINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminopropyl)aniline is an organic compound with the molecular formula C9H14N2. It consists of an aniline moiety substituted with a 3-aminopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

3-(3-Aminopropyl)aniline, also known as N-aminopropyl aniline , is a chemical compound that has been used in various applicationsSimilar compounds, such as 3-aminopropyltriethoxysilane (aptes), are frequently used in silane-based functionalization processes that attach biomolecules to surfaces . This suggests that this compound may interact with biomolecules as its primary targets.

Mode of Action

For instance, APTES, an organosilane molecule, is frequently used in silane-based functionalization processes that attach biomolecules to surfaces . The organosilanes are silicon-based molecules that have a general formula of R′(CH 2)nSi(OR) 3, where R′ is an organofunctional group and R is a hydrolyzable alkoxy group . Depending on the type of silane molecule used, the surface after the silane treatment can be aminated .

Biochemical Pathways

Similar compounds, such as polyamines, play roles in cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms, as well as under several pathophysiological processes including carcinogenesis and other diseases .

Result of Action

Based on the properties of similar compounds, it can be inferred that this compound may have a role in the functionalization of surfaces for the attachment of biomolecules .

Action Environment

Similar compounds, such as aptes, are used for surface functionalization in both solution-phase and vapor-phase environments . This suggests that the action of this compound may also be influenced by the environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Aminopropyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of aniline with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Aniline and 3-chloropropylamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: Aniline is dissolved in a suitable solvent, and 3-chloropropylamine is added dropwise. The mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours.

    Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 3-nitropropylbenzene, followed by reductive amination. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated, sulfonated, or nitrated aniline derivatives.

Scientific Research Applications

3-(3-Aminopropyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of biosensors and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound, aniline, lacks the 3-aminopropyl group and has different reactivity and applications.

    3-(3-Aminopropyl)phenol: Similar to 3-(3-Aminopropyl)aniline but with a hydroxyl group instead of an amino group on the aromatic ring.

    N-Phenyl-1,3-propanediamine: Another related compound with two amino groups on the propyl chain.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-(3-aminopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCINXWHNYBINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616578
Record name 3-(3-Aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332363-16-3
Record name 3-(3-Aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.